N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is an organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyridine ring, and a benzyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Thioether Formation: The pyridazine derivative is then reacted with a thiol compound to introduce the thioether linkage.
Benzylation: The final step involves the benzylation of the nitrogen atom using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazine ring can be reduced to a dihydropyridazine using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. The thioether linkage can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and pyridazine-based drugs.
Pyridine Derivatives: Compounds like pyridine-3-carboxamide and pyridine-2-thiol.
Uniqueness
N-benzyl-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide is unique due to its combination of a pyridazine ring with a pyridine ring and a thioether linkage. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the thioether linkage can enhance the compound’s ability to interact with metal ions and other electrophilic species, making it a valuable tool in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-benzyl-2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-17(20-11-14-5-2-1-3-6-14)13-24-18-9-8-16(21-22-18)15-7-4-10-19-12-15/h1-10,12H,11,13H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQSUUXRDGHBED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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